4-Iodo-2-methoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNOHFJWXJKIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Characterization & Validation of 4-Iodo-2-methoxybenzaldehyde
Executive Summary
4-Iodo-2-methoxybenzaldehyde (CAS 139102-34-4) serves as a critical electrophilic scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling. Its structural integrity is defined by three distinct functionalities: a reactive aldehyde, an electron-donating methoxy group, and a labile iodine handle.
This guide provides a rigorous spectroscopic standard for verifying the identity and purity of this compound.[1] Unlike generic datasheets, this document focuses on causality —explaining why signals appear where they do—and establishes self-validating protocols to distinguish this specific isomer from its regioisomers (e.g., 5-iodo or 3-iodo variants).
Part 1: Molecular Profile & Structural Logic
Before analyzing spectra, one must understand the electronic environment that dictates the signal output.[1]
-
Molecular Formula: C₈H₇IO₂
-
Molecular Weight: 262.04 g/mol
-
Monoisotopic Mass: 261.949 g/mol (Note: Iodine-127 is monoisotopic; no M+2 peak will be observed, unlike Bromine analogs).[1]
Structural Connectivity
The molecule consists of a benzene ring with:
-
C1: Formyl group (-CHO) [Electron Withdrawing]
-
C2: Methoxy group (-OCH₃) [Electron Donating via Resonance]
-
C4: Iodine atom (-I) [Heavy Atom, Shielding/Deshielding effects]
This 1,2,4-substitution pattern creates a unique spin system in NMR and a specific fragmentation pattern in Mass Spectrometry.
Part 2: Nuclear Magnetic Resonance (NMR) Analysis
1H NMR: The Purity Standard
Solvent: DMSO-d₆ (Recommended for aldehyde stability) or CDCl₃.[1] Frequency: 400 MHz or higher.
The 1H NMR spectrum is the primary tool for isomeric differentiation.[1] The coupling constants (
Data Table: 1H NMR Chemical Shifts (in CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Structural Logic |
| CHO | 10.38 | Singlet (s) | 1H | - | Deshielded by anisotropic effect of C=O. |
| H-6 | 7.56 | Doublet (d) | 1H | 8.0 Hz | Ortho to CHO (deshielding zone). Couples with H-5. |
| H-3 | 7.39 | Doublet (d)* | 1H | 1.5 Hz | Ortho to OMe (shielding).[1] Appears as a singlet or narrow doublet due to meta-coupling with H-5.[1] |
| H-5 | 7.46 | dd | 1H | 8.0, 1.5 Hz | Between I and H-6.[1] Couples ortho to H-6 and meta to H-3.[1] |
| OCH₃ | 3.94 | Singlet (s) | 3H | - | Characteristic methoxy resonance.[1] |
> Critical Validation Step: Calculate the integration ratio of the Aldehyde proton (10.38 ppm) to the Methoxy protons (3.94 ppm). It must be exactly 1:3 . A deviation >5% indicates oxidation (to carboxylic acid) or impurity.
13C NMR: The Carbon Skeleton
Solvent: CDCl₃ Reference: 77.16 ppm (CDCl₃ triplet)
-
Carbonyl (C=O): ~189.5 ppm.[1]
-
Aromatic C-O (C2): ~160.2 ppm (Deshielded by Oxygen).[1]
-
Aromatic C-I (C4): ~102.5 ppm (Significantly shielded due to the "Heavy Atom Effect" of Iodine).[1]
-
Methoxy (OCH₃): ~56.1 ppm.[1]
Part 3: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is used here primarily to confirm the presence of the carbonyl group and the ether linkage, and to ensure no -OH (carboxylic acid) contamination exists.
Data Table: Key IR Bands (ATR/KBr)
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 2850 & 2760 | C-H Stretch (Aldehyde) | Fermi Resonance. Two weak bands distinct from aliphatic C-H. Confirms aldehyde vs. ketone. |
| 1675 - 1685 | C=O Stretch | Strong, sharp peak.[1] Lower than typical aldehydes (1700+) due to conjugation with the aromatic ring.[1] |
| 1245 - 1260 | C-O-C Stretch (Aryl Ether) | Strong band confirming the methoxy group.[1] |
| ~500 - 600 | C-I Stretch | Often weak/obscured in fingerprint region, but presence of bands here supports halogenation.[1] |
Part 4: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and confirms the presence of Iodine.[1]
-
Ionization Mode: ESI+ (Electrospray) or EI (Electron Impact).[1]
-
Parent Ion: [M+H]⁺ = 263.0 (ESI) or M⁺ = 262.0 (EI).[1]
Isotopic Signature (The "No-Twin" Rule)
Unlike Chlorine (3:1 ratio of M:M+2) or Bromine (1:1 ratio of M:M+2), Iodine is monoisotopic (100% ¹²⁷I) .
-
Observation: You will see a single dominant peak at m/z 262.[1]
-
Validation: If you see a peak at 264 with equal intensity, your sample is the Bromine analog, not Iodine.[1]
Graphviz: MS Fragmentation Pathway
The following diagram illustrates the logical fragmentation of the molecule under EI conditions.[1]
Caption: Figure 1. Predicted fragmentation logic for 4-Iodo-2-methoxybenzaldehyde under Electron Impact (EI) ionization.
Part 5: Experimental Protocols
Protocol A: Self-Validating NMR Sample Preparation
Objective: To obtain high-resolution spectra free from concentration-dependent line broadening.
-
Solvent Selection: Use DMSO-d₆ (99.9% D) for long-term storage or CDCl₃ (with 0.03% TMS) for immediate acquisition.[1]
-
Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.
-
Caution: Over-concentration (>20 mg) leads to viscosity broadening, obscuring the fine splitting of the H-3/H-5 meta-coupling.
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended micro-particulates (dust/silica) which ruin field homogeneity (shimming).[1]
-
Acquisition: Set relaxation delay (d1) to 5 seconds .
Protocol B: Analytical Workflow Visualization
Caption: Figure 2. Decision tree for analytical validation of the target compound.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2764359 (4-Iodo-2-methoxybenzaldehyde).[1] Retrieved from [Link]
-
Reich, H. J. Hans Reich's Collection of NMR Data.[1][2] University of Wisconsin-Madison.[1] (For chemical shift prediction principles). Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for coupling constant analysis).
Sources
4-Iodo-2-methoxybenzaldehyde molecular structure and bonding
Executive Summary
4-Iodo-2-methoxybenzaldehyde (CAS: 139102-37-7) represents a critical "bifunctional scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its two primary functional handles: the electrophilic aldehyde at the C1 position and the labile C-Iodo bond at the C4 position. This duality allows for sequential, chemoselective functionalization—making it an indispensable building block for constructing complex heterocycles, including quinolines, isoquinolines, and biaryl systems found in kinase inhibitors and anti-infectives. This guide provides a rigorous analysis of its molecular structure, validated synthetic protocols, and reactivity profiles to support high-precision drug discovery workflows.
Section 1: Molecular Geometry and Electronic Structure
The chemical behavior of 4-Iodo-2-methoxybenzaldehyde is dictated by the interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde and iodo substituents.
Electronic Manifold
-
The Aldehyde (C1): Acts as a strong
-acceptor (-M effect), significantly deactivating the benzene ring toward electrophilic attack but activating it for nucleophilic addition. It directs incoming electrophiles to the meta position (C3). -
The Methoxy Group (C2): Acts as a strong
-donor (+M effect), increasing electron density at the ortho (C3) and para (C5) positions. However, its inductive electron-withdrawing effect (-I) influences the acidity of the adjacent C3 proton. -
The Iodo Substituent (C4): Possesses a weak +M effect but a dominant -I effect. Crucially, the C-I bond is long (approx. 2.10 Å) and weak (~57 kcal/mol), rendering it highly susceptible to oxidative addition by transition metals (Pd, Cu) compared to its bromo- or chloro-analogs.
Steric Architecture
The ortho-methoxy group introduces steric bulk adjacent to the aldehyde. While the aldehyde group is generally planar with the aromatic ring to maximize conjugation, the methoxy group may adopt a non-planar conformation to minimize repulsion, subtly influencing the dipole moment and solubility profile.
Table 1: Physicochemical Profile
| Property | Value | Note |
| Molecular Formula | C | |
| Molecular Weight | 262.04 g/mol | Heavy atom effect (Iodine) |
| Melting Point | 115–118 °C | Crystalline solid |
| Boiling Point | ~310 °C | Predicted at 760 mmHg |
| LogP | 2.54 | Moderate lipophilicity |
| Polar Surface Area | 26.3 Å | Good membrane permeability potential |
Section 2: Synthetic Pathways and Protocols
Direct iodination of 2-methoxybenzaldehyde is often non-selective due to competing directing effects. The most robust, high-integrity route involves a Sandmeyer-type transformation from the amino-precursor or a Directed Ortho-Lithiation strategy. Below is the industry-standard protocol via the amino-intermediate, ensuring regiospecificity.
Strategic Synthesis Protocol: Diazotization-Iodination
This route avoids isomer formation by fixing the nitrogen (and subsequently the iodine) at the C4 position early in the synthesis.
Reagents:
-
Precursor: 4-Amino-2-methoxybenzaldehyde (commercially available or derived from nitro-reduction).
-
Diazotization: NaNO
, HCl (aq), 0 °C. -
Iodination: KI (aq), CuI (cat).
Step-by-Step Methodology:
-
Acidification: Suspend 4-amino-2-methoxybenzaldehyde (10 mmol) in 6 M HCl (20 mL). Cool the mixture to 0–5 °C in an ice-salt bath.
-
Diazotization: Dropwise add a solution of NaNO
(1.1 equiv) in water, maintaining the internal temperature below 5 °C. Stir for 30 min to generate the diazonium salt in situ. -
Substitution: Carefully add a solution of KI (1.5 equiv) in water. The reaction will evolve N
gas. Allow the mixture to warm to room temperature and stir for 2 hours. -
Work-up: Quench with saturated Na
S O (to remove excess iodine). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na SO , and concentrate. -
Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (SiO
, 10-20% EtOAc/Hexanes).
Pathway Visualization
Figure 1: Regioselective synthesis pathway via diazonium intermediate.
Section 3: Reactivity Profile & Applications
The molecule's utility stems from its ability to undergo Orthogonal Functionalization . The aldehyde and iodide react under mutually exclusive conditions.
The C4-Iodo Handle: Cross-Coupling
The C-I bond is the most reactive site for Pd-catalyzed cross-coupling. It reacts significantly faster than bromides or chlorides, allowing for chemoselective coupling even if other halogens are present in the substrate.
-
Suzuki-Miyaura: Coupling with aryl/vinyl boronic acids.
-
Sonogashira: Coupling with terminal alkynes.
-
Heck: Coupling with alkenes.
The C1-Aldehyde Handle: Condensation
The aldehyde remains intact during non-nucleophilic cross-coupling conditions (e.g., anhydrous Suzuki). It is subsequently available for:
-
Reductive Amination: Formation of benzylamines.
-
Knoevenagel Condensation: Formation of cinnamic acid derivatives.
-
Heterocyclization: Reaction with hydrazines or amines to form quinazolines or phthalazines.
Reactivity Manifold Diagram
Figure 2: Orthogonal reactivity map showing chemoselective pathways.
Section 4: Spectroscopic Characterization
Accurate identification is crucial for quality control. The following data is based on standard field values for this substitution pattern.
Table 2: 1H NMR Spectral Data (CDCl
| Position | Shift ( | Multiplicity | Coupling ( | Assignment |
| CHO | 10.35 | Singlet (s) | - | Aldehyde proton |
| C6-H | 7.56 | Doublet (d) | 8.0 | Ortho to CHO, Meta to OMe |
| C3-H | 7.42 | Doublet (d) | 1.5 | Ortho to OMe, Ortho to I |
| C5-H | 7.38 | Doublet of Doublets (dd) | 8.0, 1.5 | Meta to CHO, Ortho to I |
| OMe | 3.94 | Singlet (s) | - | Methoxy protons |
Note: The C3-H is chemically distinct due to the shielding effect of the ortho-methoxy group and the deshielding effect of the iodine.
References
-
PubChem. 4-Iodo-2-methoxybenzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational reference for C-I coupling utility).
-
Kinsinger, T., & Kazmaier, U. (2018).[2] "Orientation of the Vilsmeier-Haack Reaction on 3-Substituted Anisoles". Organic Letters, 20(23), 7726-7730.[2] (Mechanistic insight into formylation regioselectivity).
Sources
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Iodo-2-methoxybenzaldehyde
Part 1: Strategic Overview & Chemical Logic
The Substrate: A "Linker" Scaffold
4-Iodo-2-methoxybenzaldehyde (CAS: 139102-34-4) represents a high-value pharmacophore scaffold. Its utility lies in its dual-functionality:
-
The "Warhead" (Aldehyde, C1): A versatile electrophile ready for reductive amination, Wittig olefination, or condensation reactions to build heterocyclic cores.
-
The "Handle" (Iodide, C4): An electronically activated site for cross-coupling.
Chemical Challenge: The primary challenge in coupling this substrate is chemoselectivity . The aldehyde moiety is susceptible to nucleophilic attack, oxidation (to carboxylic acid), or base-mediated disproportionation (Cannizzaro reaction) under standard cross-coupling conditions.
The Solution: Ligand-Controlled Pd(II) Catalysis
To preserve the aldehyde while effecting quantitative coupling at the C4-iodide, we utilize a Pd(dppf)Cl₂·DCM catalytic system.[1]
-
Why Pd(dppf)Cl₂? The bidentate ferrocenyl ligand (dppf) creates a large bite angle, enhancing the rate of reductive elimination. More importantly, it is robust against air and moisture compared to Pd(PPh₃)₄, reducing the formation of Pd-black which can catalyze aldehyde decomposition.
-
Why Aryl Iodide? The C-I bond undergoes oxidative addition significantly faster than C-Br or C-Cl, allowing the reaction to proceed at milder temperatures or with lower catalyst loadings, further protecting the aldehyde.
Part 2: Mechanistic Insight
The reaction follows the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination.[2][3] For this specific substrate, the Transmetallation step is often rate-determining due to the electron-rich nature of the methoxy group, which slightly deactivates the palladium center after oxidative addition.
Catalytic Cycle Visualization
Caption: Figure 1. The Pd(dppf)-catalyzed cycle.[4][5] Note that the oxidative addition of the Ar-I bond is rapid; the base activation of the boronic acid is critical for the transmetallation step.
Part 3: Detailed Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | 4-Iodo-2-methoxybenzaldehyde (1.0 eq) | Electrophile |
| Coupling Partner | Aryl Boronic Acid (1.1 - 1.2 eq) | Nucleophile |
| Catalyst | [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with DCM (2-5 mol%) | Catalyst |
| Base | Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq) | Activator |
| Solvent A | 1,4-Dioxane (Degassed) | Primary Solvent |
| Solvent B | Water (Degassed) | Base Solubilizer |
Step-by-Step Methodology
Pre-Requisite: All glassware must be oven-dried. Solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) prior to use to prevent homocoupling of the boronic acid.
-
Charge the Vessel:
-
To a reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add 4-Iodo-2-methoxybenzaldehyde (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Note: If the boronic acid is expensive, you may reduce it to 1.1 equiv, but 1.2 ensures full conversion of the iodide.
-
-
Solvent Addition:
-
Add a mixture of 1,4-Dioxane/Water (4:1 ratio) .[5] The concentration of the halide should be approximately 0.1 M to 0.2 M.
-
Why 4:1? This ratio ensures solubility of the organic organics while providing enough water to dissolve the inorganic base, creating the necessary interface for transmetallation.
-
-
Degassing (Critical):
-
Seal the vial with a septum.
-
Insert a needle connected to a nitrogen line (inlet) and a vent needle (outlet).
-
Bubble nitrogen through the solution for 5-10 minutes.
-
Remove the needles.
-
-
Catalyst Addition:
-
Briefly remove the septum (under a positive stream of nitrogen if possible) and add Pd(dppf)Cl₂·DCM (3 mol%).
-
Reseal immediately. Purge the headspace with nitrogen for 1 minute.
-
-
Reaction:
-
Heat the block/bath to 80°C .
-
Stir vigorously (1000 RPM).
-
Monitor by TLC or LC-MS after 2 hours. The reaction is typically complete within 2-6 hours due to the high reactivity of the iodide.
-
-
Workup:
Purification Strategy (Aldehyde Protection)
Warning: Benzaldehydes can oxidize to benzoic acids on acidic silica gel.
-
Recommendation: Use a flash column. Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in Hexanes before loading the sample. This neutralizes acidic sites.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).
Part 4: Optimization & Troubleshooting
Decision Logic for Optimization
Caption: Figure 2. Troubleshooting decision matrix. If the aldehyde degrades, minimize water content or switch to milder phosphate bases.
Common Issues Table
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Catalyst deactivation or poor solubility. | Switch to DMF/H₂O; Increase catalyst to 5 mol%. |
| Homocoupling (Ar-Ar) | Oxygen presence.[8] | Re-degas solvents vigorously; Ensure inert atmosphere. |
| Aldehyde Peak Missing (NMR) | Cannizzaro reaction (Base too strong). | Switch from K₂CO₃ to K₃PO₄ or NaHCO₃; Reduce water ratio. |
| Black Precipitate | Pd-black formation (Ligand dissociation). | Add excess ligand (dppf) or switch to Pd(dppf)Cl₂. |
References
-
Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Iodo-2-methoxybenzaldehyde.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Demonstrates ligand effects relevant to dppf).
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature.
Sources
- 1. Sciencemadness Discussion Board - Benzyl Alcohol -> Benzaldehyde via Silica Gel Supported Jones Reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thermofishersci.in [thermofishersci.in]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Heck Reaction Conditions for 4-Iodo-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Mizoroki-Heck Reaction - A Cornerstone of Modern Synthesis
The palladium-catalyzed Mizoroki-Heck reaction stands as a pillar in the edifice of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This transformation typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.[1][3] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-couplings in organic synthesis. The reaction's broad functional group tolerance and its ability to construct complex molecular architectures from readily available starting materials have made it an indispensable tool in pharmaceutical discovery, materials science, and the synthesis of natural products.
This document provides a detailed guide to the application of the Heck reaction for a specific, functionally rich substrate: 4-Iodo-2-methoxybenzaldehyde . We will delve into the mechanistic nuances, discuss the critical parameters for successful execution, and provide a detailed experimental protocol as a starting point for optimization.
Substrate Analysis: 4-Iodo-2-methoxybenzaldehyde
The choice of 4-Iodo-2-methoxybenzaldehyde as a substrate presents a unique combination of electronic and steric factors that must be considered for a successful Heck coupling:
-
Aryl Iodide: The carbon-iodine bond is the most reactive among the common aryl halides (I > Br > Cl) for oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step of the catalytic cycle.[4] This high reactivity generally allows for milder reaction conditions compared to other aryl halides.
-
Ortho-Methoxy Group: The methoxy group at the ortho position is an electron-donating group, which can influence the electronic properties of the aromatic ring. More significantly, its steric bulk in proximity to the site of reaction can hinder the approach of the palladium catalyst and the subsequent steps of the catalytic cycle. Careful selection of ligands on the palladium catalyst will be crucial to mitigate this steric hindrance.
-
Para-Aldehyde Group: The aldehyde functionality is a moderately electron-withdrawing group. Importantly, it is a valuable functional handle for further synthetic transformations. Its compatibility with the basic and sometimes high-temperature conditions of the Heck reaction is a key consideration. While generally stable, potential side reactions such as aldol condensation or Cannizzaro-type reactions under strongly basic conditions at elevated temperatures should be monitored.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Mizoroki-Heck reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle proceeds through a sequence of well-defined steps involving Pd(0) and Pd(II) intermediates.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Reaction Parameters and Optimization Strategies
The success of the Heck reaction with 4-Iodo-2-methoxybenzaldehyde hinges on the careful selection and optimization of several key parameters.
| Parameter | General Considerations | Recommendations for 4-Iodo-2-methoxybenzaldehyde |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂ are common choices. They are typically reduced in situ to the active Pd(0) species. | Pd(OAc)₂ is a versatile and often highly effective precatalyst.[5] |
| Ligand | Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity and selectivity. For sterically hindered substrates, bulky, electron-rich phosphines are often preferred. | Triphenylphosphine (PPh₃) is a standard starting point. For potentially challenging couplings due to the ortho-methoxy group, consider more sterically demanding and electron-rich ligands such as Tri(o-tolyl)phosphine (P(o-tol)₃) or Buchwald-type biaryl phosphine ligands. |
| Base | An organic or inorganic base is required to neutralize the hydrogen halide produced during the reaction and to regenerate the Pd(0) catalyst. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃). | Start with a moderately strong organic base like triethylamine (Et₃N) . If side reactions involving the aldehyde are observed, a weaker inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) may be beneficial.[6] |
| Solvent | Polar aprotic solvents such as DMF, DMAc, and NMP are commonly used as they can dissolve the reactants and stabilize the polar intermediates in the catalytic cycle. | N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are excellent initial choices. |
| Temperature | Reaction temperatures typically range from 80 to 140 °C. The high reactivity of the aryl iodide may allow for lower temperatures. | Begin optimization around 80-100 °C . Monitor the reaction progress and adjust as necessary. |
| Alkene Partner | Electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes, are generally excellent coupling partners. | Methyl acrylate or n-butyl acrylate are good starting points for establishing a reliable protocol. |
Experimental Protocol: Heck Coupling of 4-Iodo-2-methoxybenzaldehyde with Methyl Acrylate
This protocol provides a robust starting point for the Heck reaction. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.
Materials:
-
4-Iodo-2-methoxybenzaldehyde
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Iodo-2-methoxybenzaldehyde (1.0 eq), Palladium(II) acetate (0.02 eq, 2 mol%), and Triphenylphosphine (0.04 eq, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the aryl iodide), followed by methyl acrylate (1.5 eq) and triethylamine (2.0 eq).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, methyl (E)-3-(2-methoxy-4-formylphenyl)acrylate.
Workflow for Protocol Optimization
For substrates that prove to be challenging, a systematic optimization of the reaction conditions is necessary. The following workflow can guide this process.
Caption: A logical workflow for optimizing Heck reaction conditions.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the temperature, using a more electron-rich and bulky ligand, or switching to a more polar solvent.
-
Side Product Formation: The presence of the aldehyde group may lead to undesired side reactions. If this is observed, try using a milder, inorganic base and a lower reaction temperature. Protecting the aldehyde as an acetal prior to the Heck reaction is another viable strategy, followed by deprotection.
-
Catalyst Decomposition: Palladium black precipitation is an indication of catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in certain systems.
Conclusion
The Mizoroki-Heck reaction is a powerful tool for the olefination of 4-Iodo-2-methoxybenzaldehyde. By understanding the interplay of the substrate's electronic and steric properties with the various reaction parameters, researchers can successfully implement and optimize this transformation. The protocol and optimization strategies provided herein offer a solid foundation for the efficient synthesis of valuable chemical intermediates for drug discovery and materials science.
References
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. [Link]
-
Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). National Institutes of Health. [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. (2019). ResearchGate. [Link]
-
Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Heck reaction of substituted aryl halides with styrenes and acrylate catalysed by Pd/MCOP. (n.d.). ResearchGate. [Link]
-
Heck arylation of acrylonitrile with aryl iodides catalyzed by a silica-bound arsine palladium(0) complex. (n.d.). ResearchGate. [Link]
-
Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (n.d.). ResearchGate. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. (n.d.). ResearchGate. [Link]
-
Mizoroki-Heck reaction of aryl iodides 2a-l and butyl acrylate 3a in water. a. (n.d.). ResearchGate. [Link]
-
Heck reaction between 4-iodoanisole and methyl acrylate employing the... (n.d.). ResearchGate. [Link]
Sources
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Iodo-2-methoxybenzaldehyde
Executive Summary
This application note details the optimized protocols for the Palladium-catalyzed amination of 4-Iodo-2-methoxybenzaldehyde . This substrate presents a classic "chemoselectivity paradox" in organic synthesis: the highly reactive aryl iodide facilitates rapid oxidative addition, yet the electrophilic aldehyde moiety poses a significant risk of side reactions—specifically imine condensation (with primary amines) or base-mediated disproportionation (Cannizzaro).
The protocols herein prioritize chemoselectivity , utilizing specific ligand architectures (BrettPhos/RuPhos) and mild bases to favor C-N bond formation over carbonyl condensation.
Substrate Profile & Mechanistic Strategy
The Substrate: 4-Iodo-2-methoxybenzaldehyde
-
Activation: The aldehyde group at the para position acts as an Electron Withdrawing Group (EWG), significantly activating the C-I bond for oxidative addition.
-
Electronic Modulation: The meta-methoxy group provides mild electron donation but does not significantly hamper the oxidative addition of the iodide.
-
Risk Factor: The aldehyde is prone to:
-
Schiff Base Formation: Rapid reversible reaction with primary amines.
-
Aldol/Cannizzaro: Triggered by strong alkoxide bases (e.g., NaOtBu).
-
The "Race Against Time" Mechanism
Success depends on the kinetic competition between the Palladium catalytic cycle and the non-catalyzed background reaction (imine formation). To win this race, we must accelerate the Transmetallation and Reductive Elimination steps using bulky, electron-rich phosphine ligands.
Visualizing the Pathway
The following diagram illustrates the critical decision points in the catalytic cycle to avoid "Dead-End" pathways (Imine/Aldol).
Figure 1: Catalytic cycle highlighting the kinetic competition between productive coupling (Green/Yellow) and off-cycle carbonyl side reactions (Red).
Optimization Matrix: Critical Reagent Selection
To ensure reproducibility, adhere to the following selection criteria. The "Standard" conditions often fail for this specific aldehyde-containing substrate.
| Parameter | Recommended Choice | Rationale | Avoid |
| Catalyst Precursor | BrettPhos Pd G4 or RuPhos Pd G4 | Rapid activation at mild temps; prevents induction periods where imines form. | Pd(PPh3)4 (Too slow, high temp required). |
| Ligand | BrettPhos (Primary Amines) Xantphos (Secondary Amines) | BrettPhos is bulky/electron-rich, accelerating reductive elimination. | BINAP (Often requires higher temps).[1] |
| Base | Cs₂CO₃ or K₃PO₄ | Mild, inorganic bases minimize aldol condensation. | NaOtBu (Strong nucleophile; destroys aldehyde). |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point, good solubility for inorganic bases. | MeOH/EtOH (Promotes acetal formation). |
| Temperature | 80°C - 100°C | Balance between rate and decomposition. | >120°C (Thermal decomposition of aldehyde). |
Experimental Protocols
Protocol A: Coupling with Secondary Amines (High Robustness)
Target: Morpholines, Piperidines, Piperazines. Risk Level: Low (No imine formation possible).
Materials:
-
4-Iodo-2-methoxybenzaldehyde (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.0 mol%)
-
Xantphos (2.0 mol%)
-
Cs₂CO₃ (2.0 equiv, dried)
-
1,4-Dioxane (Anhydrous, 0.2 M concentration)
Step-by-Step:
-
Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids: Charge the vial with Pd₂(dba)₃, Xantphos, Cs₂CO₃, and the aryl iodide.
-
Note: If the amine is a solid, add it now.
-
-
Purge: Cap the vial and evacuate/backfill with Argon (3 cycles).[1]
-
Liquids: Add anhydrous 1,4-Dioxane via syringe. Add the liquid amine via syringe.[2][3]
-
Activation: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).
-
Why: Fast stirring is crucial for the heterogeneous Cs₂CO₃ base.
-
-
Monitoring: Check TLC/LCMS at 2 hours. The aldehyde activates the iodide, so reaction is usually fast (<4 hours).
-
Workup: Dilute with EtOAc, filter through a Celite pad (removes Pd/Base), and concentrate.
Protocol B: Coupling with Primary Amines (Chemoselective)
Target: Anilines, Benzylamines, Aliphatic amines. Risk Level: High (Imine competition).
Materials:
-
4-Iodo-2-methoxybenzaldehyde (1.0 equiv)
-
Primary Amine (1.1 equiv) — Do not use large excess.
-
BrettPhos Pd G4 (2.0 - 3.0 mol%) — Precatalyst is essential.
-
Cs₂CO₃ (2.5 equiv)
-
t-Amyl Alcohol (Anhydrous) or Dioxane
Step-by-Step:
-
Pre-complexation (Optional but Recommended): While G4 precatalysts are single-component, ensuring the active species forms before the amine attacks the aldehyde is key. However, G4 activates almost instantly upon heating.
-
Setup: Charge a vial with BrettPhos Pd G4, Cs₂CO₃, and the Aryl Iodide.
-
Inert Atmosphere: Evacuate and backfill with Argon (3x).
-
Solvent/Amine Addition: Add solvent.[2][3] Then, add the primary amine last , immediately before heating.
-
Critical Control: Do not let the amine and aldehyde sit at room temperature for extended periods.
-
-
Reaction: Heat rapidly to 80°C .
-
Mechanistic Note: At 80°C, the Pd-catalyzed cycle (turnover frequency) using BrettPhos is generally faster than the uncatalyzed dehydration to the imine.
-
-
Quench: Upon completion (LCMS), cool immediately to room temperature and dilute with wet EtOAc.
-
Why: The water in the workup will hydrolyze any small amounts of transient imine back to the aldehyde product (if the amine coupled) or starting material.
-
-
Purification: Flash chromatography. Avoid amine-doped silica if possible, as it may catalyze self-condensation of the product.
Workflow Logic & Decision Tree
Use this logic flow to determine the correct experimental path.
Figure 2: Decision matrix for selecting the optimal ligand system based on amine steric profile.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield / Imine observed | Amine condensed with aldehyde before coupling. | 1. Increase Catalyst loading (to 5%).2. Use Protocol B (add amine last).3. Add water (1-2 eq) during workup to hydrolyze imine. |
| Cannizzaro Product (Alcohol/Acid) | Base was too strong (e.g., NaOtBu). | Switch strictly to Cs₂CO₃ or K₃PO₄ . Ensure glassware is base-free. |
| No Reaction (SM Recovery) | Catalyst poisoning or inactive Pd. | 1. Ensure Argon sparging (O₂ kills Pd(0)).2. Switch to G4 Precatalysts (ensures 1:1 Pd:Ligand ratio). |
| Dehalogenation (Ar-H) | Hydride source present.[1][4][5] | Use anhydrous solvents. Avoid alcohols if possible (though t-Amyl is usually safe). |
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][6][7][8][9] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[4]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. (Describing G4 Precatalysts).
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011).[9] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[9] Chemical Science, 2(1), 57-68.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. dspace.mit.edu [dspace.mit.edu]
Application Note: High-Yield Synthesis of Iodo-Chalcones via Claisen-Schmidt Condensation of 4-Iodo-2-methoxybenzaldehyde
[1]
Executive Summary & Strategic Value
This guide details the synthetic protocols for utilizing 4-Iodo-2-methoxybenzaldehyde (CAS: 139102-37-7) in Aldol condensation reactions, specifically the Claisen-Schmidt condensation with ketones (e.g., acetophenone).[1]
Why this Scaffold Matters: The 4-Iodo-2-methoxybenzaldehyde scaffold is a high-value intermediate in medicinal chemistry.[1][2]
-
The Iodine Handle: Unlike bromo- or chloro-analogs, the 4-iodo position offers superior reactivity for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid diversification of the chalcone "B-ring" after the core skeleton is constructed.[1]
-
The 2-Methoxy Group: Provides electron-donating properties and specific steric bulk (ortho-substitution) that influences biological binding affinity, particularly in tubulin polymerization inhibitors and anti-inflammatory agents.[1]
Reaction Mechanism & Logic
The transformation follows a Base-Catalyzed Claisen-Schmidt Condensation .[1][3] This pathway is preferred over acid catalysis for electron-rich aldehydes to avoid polymerization or ether cleavage.
Mechanistic Pathway[4][5]
-
Enolate Formation: The base (Hydroxide) deprotonates the
-carbon of the ketone (acetophenone).[4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-Iodo-2-methoxybenzaldehyde.[1] Note: The 2-methoxy group provides slight steric shielding, potentially slowing this step compared to para-substituted analogs.[1]
-
Protonation: Formation of the
-hydroxy ketone (Aldol adduct). -
Dehydration (E1cB): Spontaneous elimination of water driven by the formation of the conjugated enone system (Chalcone).
Visualized Pathway (Graphviz)[1]
Caption: Step-wise flow of the Claisen-Schmidt condensation from reagents to the conjugated chalcone product.
Experimental Protocols
Method A: Classical Ethanol-Base Protocol (High Purity)
Recommended for initial synthesis and scale-up where product purity is paramount.[1]
Reagents:
-
Acetophenone (1.0 equiv)[1]
-
Sodium Hydroxide (NaOH) (2.0 equiv, 10% aq. solution)
-
Ethanol (95% or absolute)[1]
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Iodo-2-methoxybenzaldehyde (e.g., 5 mmol, ~1.31 g) and Acetophenone (5 mmol, 0.60 g) in Ethanol (15 mL).
-
Initiation: Place the flask in an ice-water bath (0–5 °C). Add the 10% NaOH solution (5 mL) dropwise over 5 minutes.
-
Expert Note: The initial cooling prevents side reactions (Cannizzaro) and controls the exotherm.
-
-
Reaction: Remove the ice bath and allow the mixture to stir vigorously at Room Temperature (20–25 °C) .
-
Duration: Due to the steric hindrance of the 2-methoxy group, reaction times may range from 4 to 12 hours . Monitor by TLC (Hexane:EtOAc 4:1).
-
-
Precipitation: As the reaction proceeds, the chalcone product typically precipitates as a solid. If no precipitate forms after 6 hours, cool the flask to 4 °C overnight.
-
Work-up:
-
Pour the reaction mixture into crushed ice (~50 g) with stirring.
-
Neutralize slightly with dilute HCl (1M) until pH ~7 (optional, but improves stability of the iodine bond).
-
Filter the solid precipitate using a Buchner funnel.[6]
-
-
Purification: Wash the solid copiously with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot Ethanol to obtain yellow needles.
Method B: Solvent-Free Grinding (Green Chemistry)
Recommended for rapid screening of derivatives or educational demonstrations.[1]
Reagents:
-
Acetophenone (1.0 equiv)[1]
-
Solid NaOH pellets (1.5 equiv)
Step-by-Step Protocol:
-
Combine: In a porcelain mortar, place the aldehyde and ketone.
-
Grind: Add solid NaOH pellets. Grind the mixture with a pestle.
-
Observation: The mixture will become a paste and likely change color (yellow/orange) within 5–10 minutes.
-
Completion: Continue grinding for 20 minutes.
-
Isolation: Add cold water to the mortar to dissolve the inorganic salts. Filter the remaining solid chalcone and wash with water.
Optimization & Troubleshooting Guide
The 4-Iodo-2-methoxybenzaldehyde substrate presents unique challenges compared to unsubstituted benzaldehyde.
| Issue | Cause | Solution |
| Low Yield / Incomplete Conversion | Steric hindrance from 2-OMe group blocks nucleophilic attack.[1] | Increase reaction time (up to 24h) or temperature (40 °C). Increase base concentration to 40% KOH. |
| Oily Product (No Precipitate) | Product melting point depression due to impurities or solvent retention.[1] | "Seed" the solution with a crystal from a previous batch. Cool to -20 °C. Recrystallize from MeOH instead of EtOH. |
| De-iodination | Harsh conditions causing loss of the iodine handle.[1] | Avoid refluxing in strong base for extended periods. Keep temperature <50 °C. |
| Side Reactions (Cannizzaro) | Aldehyde reacting with itself under highly basic conditions.[1] | Ensure Ketone is added before the base. Use stoichiometric base rather than large excess. |
Downstream Applications (The "Iodine Advantage")
Once the chalcone is synthesized, the 4-iodo position serves as a "universal socket" for further modification.
Workflow Diagram: From Aldehyde to Drug Candidate
Caption: The iodine atom allows the chalcone to serve as a divergent intermediate for complex library synthesis.[1]
Safety & Handling Data
-
Chemical Hazards: 4-Iodo-2-methoxybenzaldehyde is an Irritant (Skin/Eye/Respiratory) .[1]
-
Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Light sensitive (iodine compounds can degrade); store in amber vials.
-
Waste: Dispose of iodine-containing waste in halogenated organic waste containers.
References
-
Claisen-Schmidt Condensation Overview
-
Solvent-Free Synthesis Protocols
-
Chalcone Biological Activity & Synthesis
- Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review
- Source: NIH / PubMed Central
-
URL:[Link]
-
Substrate Specifics (4-Iodo-2-methoxybenzaldehyde)
Application Note: Precision Synthesis of Biaryl Scaffolds using 4-Iodo-2-methoxybenzaldehyde
Executive Summary & Strategic Analysis
4-Iodo-2-methoxybenzaldehyde (CAS 139102-37-7) represents a "linchpin" intermediate in medicinal chemistry. Its structural value lies in its orthogonal reactivity :
-
C4-Iodide: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), significantly more reactive than corresponding bromides or chlorides.
-
C1-Aldehyde: A versatile electrophile for downstream diversification (reductive amination, Wittig olefination, oxidation).
-
C2-Methoxy: Provides electronic richness (EDG) and defined regiochemical steric bulk, often mimicking the pharmacophore features found in kinase inhibitors and anti-inflammatory agents.
This guide details the optimized protocol for synthesizing biaryl compounds using this scaffold, addressing specific challenges such as chemoselectivity (preserving the aldehyde) and preventing dehalogenation.
Chemical Properties & Stability Profile[1][2][3]
Before initiating synthesis, verify the integrity of the starting material.
| Property | Specification | Critical Note |
| Molecular Weight | 262.04 g/mol | |
| Appearance | Pale yellow to off-white solid | Darkening indicates oxidation or iodine liberation. |
| Melting Point | 115–118 °C | Sharp mp indicates high purity. |
| Solubility | DMSO, DMF, DCM, THF | Insoluble in water. |
| Stability | Light & Air Sensitive | Store under Argon at 2-8°C. The C-I bond is photolabile; the aldehyde oxidizes to carboxylic acid upon air exposure. |
Core Protocol: Suzuki-Miyaura Cross-Coupling[4]
This protocol is optimized for chemoselectivity , ensuring the formation of the C-C biaryl bond without degrading the aldehyde functionality.
Reaction Scheme
Substrate: 4-Iodo-2-methoxybenzaldehyde
Coupling Partner: Aryl Boronic Acid (
Reagents & Stoichiometry
| Component | Equiv. | Role | Rationale |
| 4-Iodo-2-methoxybenzaldehyde | 1.0 | Limiting Reagent | High reactivity of C-I bond. |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess ensures complete consumption of the iodide. |
| Pd(dppf)Cl2 · DCM | 0.03 (3 mol%) | Catalyst | Bidentate ligand prevents Pd black formation; robust against residual O2. |
| K2CO3 (2M aq.) | 3.0 | Base | Activates boronic acid to boronate species. |
| 1,4-Dioxane | N/A | Solvent | High boiling point, miscible with water, solubilizes organic reactants. |
Step-by-Step Procedure
Step 1: Inert Gas Setup
-
Flame-dry a 25 mL Schlenk flask or microwave vial.
-
Cool under a stream of Argon or Nitrogen. Crucial: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
Step 2: Reagent Charging
-
Add 4-Iodo-2-methoxybenzaldehyde (1.0 mmol, 262 mg).
-
Add Aryl Boronic Acid (1.2 mmol).
-
Add Pd(dppf)Cl2 · DCM (25 mg, 0.03 mmol).
-
Note: If the boronic acid is expensive, the catalyst loading can be lowered to 1 mol%, but reaction time may increase.
Step 3: Solvent & Degassing
-
Add 1,4-Dioxane (4 mL) and 2M K2CO3 (1.5 mL).
-
Degas immediately: Sparge with Argon for 5-10 minutes (bubbling gas directly into the liquid).
-
Why? Removing dissolved oxygen is the single most effective step to prevent "stalled" reactions.
Step 4: Reaction
-
Seal the vessel.
-
Heat to 80-90°C for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1).
-
Starting Material Rf: ~0.6 (Aldehyde is visible under UV).
-
Product Rf: Typically lower or similar, but will stain differently (e.g., DNP stain for aldehyde).
-
Step 5: Workup
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and Water (20 mL).
-
Separate layers. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over
, and concentrate.
Step 6: Purification
-
Flash Column Chromatography (SiO2).
-
Gradient: 0% to 30% EtOAc in Hexanes.
-
Note: The aldehyde group makes the product slightly polar, facilitating separation from non-polar protodehalogenated side products.
Mechanistic Insight & Visualization[5]
Understanding the catalytic cycle is vital for troubleshooting. The C4-Iodine bond undergoes oxidative addition significantly faster than bromides, allowing for milder conditions.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The high reactivity of the C-I bond facilitates the initial Oxidative Addition step.
Troubleshooting & Optimization Matrix
Even with robust protocols, deviations occur.[1] Use this "Self-Validating" matrix to diagnose issues.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or O2 presence. | Degas solvents more rigorously. Switch to S-Phos Pd G2 catalyst for higher activity. |
| Homocoupling (Ar-Ar) | Oxygen leak or excess Boronic acid. | Ensure inert atmosphere.[2] Add boronic acid slowly (syringe pump) if problem persists. |
| Dehalogenation (Ar-H) | Hydride source present (e.g., from solvent decomposition) or excessive heat. | Lower temp to 70°C. Switch solvent to Toluene/Water. |
| Aldehyde Oxidation | Air exposure during reaction.[2] | Strictly exclude air. Use mild base ( |
| Black Precipitate | "Pd Black" formation (ligand dissociation). | Add excess ligand (e.g., 10% |
Downstream Applications: The "Aldehyde Advantage"
Once the biaryl core is synthesized, the aldehyde at C1 serves as a gateway to diverse pharmacophores.
Figure 2: Divergent synthesis pathways from the biaryl aldehyde intermediate.
References
-
PubChem Compound Summary. (n.d.). 4-Iodo-2-methoxybenzaldehyde (CID 15128239).[3] National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5][6] Chemical Reviews, 95(7), 2457–2483. (Foundational Protocol Basis). [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. (Mechanism and troubleshooting reference). [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 15128239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
The Strategic deployment of 4-Iodo-2-methoxybenzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds
An Application Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, 4-iodo-2-methoxybenzaldehyde has emerged as a particularly versatile and powerful precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—an activating methoxy group ortho to a reactive aldehyde and a synthetically tractable iodine atom—provides a playground for a multitude of synthetic transformations, enabling the construction of privileged scaffolds found in numerous biologically active molecules and functional materials.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the practical applications of 4-iodo-2-methoxybenzaldehyde in heterocyclic synthesis. Moving beyond a mere recitation of procedures, this document elucidates the underlying chemical principles and strategic considerations that govern the successful execution of these synthetic routes. We will explore its utility in seminal palladium-catalyzed cross-coupling reactions and its potential in classical named reactions, providing detailed, field-proven protocols and the causal reasoning behind critical experimental choices.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of 4-iodo-2-methoxybenzaldehyde is predominantly realized through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond serves as a prime handle for the introduction of various substituents, while the aldehyde and methoxy groups can be either retained in the final product or further manipulated to construct the heterocyclic core.
The Power of Palladium: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Couplings
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, and 4-iodo-2-methoxybenzaldehyde is an excellent substrate for these transformations. The general catalytic cycle for these reactions is depicted below.
Troubleshooting & Optimization
Technical Support Center: 4-Iodo-2-methoxybenzaldehyde Cross-Coupling
Ticket ID: 4I2MB-CC-001
Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The Substrate Profile
Welcome to the technical support center. You are working with 4-Iodo-2-methoxybenzaldehyde , a scaffold widely used in the synthesis of kinase inhibitors and biphenyl pharmacophores.[1]
To troubleshoot effectively, you must understand the "personality" of this molecule.[1][2] It possesses a "Dr. Jekyll and Mr. Hyde" reactivity profile:
-
The Good (Aryl Iodide): The C–I bond is weak and electron-deficient (activated by the para-aldehyde). It undergoes oxidative addition with Palladium (Pd) rapidly, often even at room temperature.[1][2]
-
The Bad (Aldehyde): The aldehyde functionality is chemically fragile. In the basic conditions required for Suzuki-Miyaura or Sonogashira couplings, it is prone to disproportionation (Cannizzaro), oxidation, and condensation.[1][2]
This guide addresses the three most common failure modes reported by users: Protodeiodination , Homocoupling , and Aldehyde Degradation .[1][2]
Ticket #1: The Case of the Vanishing Halogen (Protodeiodination)
User Complaint: "My starting material is consumed, but instead of the coupled product, I isolated 3-methoxybenzaldehyde (mass = starting material - 126 + 1). The iodine is gone."
Technical Analysis
This is hydrodehalogenation (specifically protodeiodination).[2] Because the C–I bond is so reactive, the oxidative addition complex (Ar-Pd-I) forms easily. However, if the transmetallation step (reaction with boronic acid) is slow, the Pd center looks for other pathways.[1]
The Mechanism: If your solvent acts as a hydride donor (e.g., Ethanol, Isopropanol) or if your base has beta-hydrogens (e.g., Triethylamine), the Palladium species can abstract a hydride.[1][2] This leads to reductive elimination of Ar-H instead of Ar-Ar'.[2]
Troubleshooting Protocol
-
Step 1: Solvent Switch. Stop using primary/secondary alcohols as cosolvents.[1][2] Switch to aprotic polar solvents like DMF , DMAc , or 1,4-Dioxane .[1][2]
-
Step 2: Water Management. While Suzuki coupling requires some water for the base to dissolve, too much water can promote dehalogenation in certain catalytic cycles.[1][2] Reduce water ratio to <5% v/v.
-
Step 3: Catalyst Load. High catalyst loading (>5 mol%) can paradoxically increase side reactions if the turnover is rate-limited by transmetallation. Lower the loading to 1-2 mol%.
Ticket #2: The "Doppelgänger" Effect (Homocoupling)
User Complaint: "I see a major spot on TLC that corresponds to the dimer of my boronic acid (or less commonly, the dimer of the aldehyde)."
Technical Analysis
Homocoupling competes with cross-coupling when the catalytic cycle is interrupted by Oxygen (Glaser/Ullmann type coupling) or when the stoichiometry is imbalanced.
The Mechanism:
-
Oxidative Homocoupling: Dissolved Oxygen (
) re-oxidizes Pd(0) to Pd(II) in the presence of excess boronic acid, linking two nucleophiles together. -
Reductive Homocoupling: Less common, but two Ar-Pd-I species can disproportionate to form Ar-Ar.[1][2]
Troubleshooting Protocol
-
Step 1: The "Freeze-Pump-Thaw" Standard. Sparging with a balloon of Argon is often insufficient for sensitive aryl iodides. Use the freeze-pump-thaw method (3 cycles) for reaction solvents.
-
Step 2: Order of Addition. Do not mix the catalyst and the boronic acid in the solvent before the base.
-
Correct Order: Dissolve Aryl Iodide + Catalyst
Degas Add Base + Boronic Acid (under inert flow).[2]
-
Ticket #3: The Aldehyde Identity Crisis (Cannizzaro & Oxidation)
User Complaint: "My coupling worked, but the yield is low. NMR shows a mixture of carboxylic acid and benzyl alcohol derivatives."
Technical Analysis
Your substrate has a non-enolizable aldehyde (no protons on the alpha-carbon). In the presence of strong bases (NaOH, KOH, NaOEt), it undergoes the Cannizzaro Reaction , where one molecule is oxidized to the acid and another reduced to the alcohol.[1]
Troubleshooting Protocol
-
Step 1: Base Selection (The "Goldilocks" Rule).
-
Step 2: Anhydrous Conditions. If the Cannizzaro reaction persists even with carbonates, switch to anhydrous conditions using Cesium Fluoride (CsF) as the base in dry THF or Dioxane.
Visualizing the Divergent Pathways
The following diagram maps the decision points in the catalytic cycle where these side reactions occur.
Figure 1: Divergent reaction pathways for 4-Iodo-2-methoxybenzaldehyde. Green paths indicate success; red paths indicate specific failure modes discussed above.
Experimental Optimization Matrix
Use this table to select the correct conditions based on your specific risk factors.[2]
| Variable | Recommended Standard | Why? | Alternative (If Standard Fails) |
| Solvent | 1,4-Dioxane or Toluene | Aprotic, high boiling point, stable.[1][2] | DMF (if solubility is poor, but harder to remove).[1][2] |
| Base | Mild enough to spare the aldehyde, strong enough for Boron activation. | ||
| Catalyst | Bidentate ligand prevents Pd black formation and stabilizes the cycle. | ||
| Temperature | 80°C | Sufficient for activation without thermally degrading the aldehyde. | 60°C (if dehalogenation is rapid). |
| Atmosphere | Argon | Heavier than air, provides a better "blanket" than Nitrogen.[1][2] | Nitrogen (acceptable if strictly degassed).[2] |
References & Authority[1][2][3][4][5][6][7][8]
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995 , 95(7), 2457–2483.[1][2]
-
Foundational text establishing the mechanism and base sensitivity.
-
-
Navarro, O. et al. "General Study of the Suzuki-Miyaura Cross-Coupling of Aryl Halides."[1][2] Journal of Organic Chemistry, 2005 , 70, 4763.[1][2]
-
Discusses dehalogenation pathways in aryl iodides.
-
-
Geissman, T. A. "The Cannizzaro Reaction."[1][2][3] Organic Reactions, 1944 , 2,[1][2][3] 94.
-
Definitive mechanism for aldehyde disproportionation in base.
-
-
Linstadt, R. T. H. et al. "Suzuki–Miyaura Cross-Couplings in Aqueous Media."[1][2] Organic Letters, 2018 , 20, 2902.[1][2]
-
Modern protocols for managing water/base sensitivity.
-
Sources
Validation & Comparative
Reactivity Face-Off: 4-Iodo-2-methoxybenzaldehyde vs. 4-Bromo-2-methoxybenzaldehyde in Palladium-Catalyzed Cross-Coupling
A Senior Application Scientist's Guide to Substrate Selection in Modern Synthesis
In the intricate world of pharmaceutical and materials science, the strategic selection of starting materials is a critical determinant of synthetic efficiency, yield, and ultimately, the economic viability of a given chemical process. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct aryl halides: 4-iodo-2-methoxybenzaldehyde and 4-bromo-2-methoxybenzaldehyde. By delving into the fundamental principles that govern their reactivity and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: A Comparative Overview
Before delving into the mechanistic intricacies, a summary of the key physical and chemical properties of these two reagents provides a foundational context for understanding their behavior in chemical reactions.
| Property | 4-Iodo-2-methoxybenzaldehyde | 4-Bromo-2-methoxybenzaldehyde |
| Molecular Formula | C₈H₇IO₂ | C₈H₇BrO₂[1] |
| Molecular Weight | 262.04 g/mol [2] | 215.04 g/mol [1] |
| Appearance | White to off-white solid | White to off-white solid[1] |
| Melting Point | 67-71 °C | 50-54 °C[1] |
| Boiling Point | 288.1°C at 760 mmHg | Not readily available |
| Solubility | Soluble in organic solvents | Soluble in organic solvents like ethanol and dichloromethane[1] |
The Decisive Factor: The Carbon-Halogen Bond in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, stands as a testament to the power of cross-coupling chemistry for the formation of C(sp²)–C(sp²) bonds. The reactivity of the aryl halide in this reaction is paramount and is directly linked to the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides in Suzuki coupling is:
Aryl Iodide > Aryl Bromide > Aryl Chloride
This trend is a direct consequence of the bond dissociation energies of the C-X bond. The C-I bond is the longest and weakest, making it the most susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle. Conversely, the C-Br bond is shorter and stronger, necessitating more forcing conditions to achieve a comparable reaction rate.
Experimental Insights: A Case Study with Benzoic Acid Analogs
| Aryl Halide | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 4-Iodo-benzoic acid | 0.01 | 70 | 24 | 100 |
| 4-Bromo-benzoic acid | 0.01 | 70 | 24 | 100 |
| 4-Iodo-benzoic acid | 1 | Room Temp | 24 | >95 |
| 4-Bromo-benzoic acid | 1 | Room Temp | 24 | <50 |
Data adapted from a study on aqueous Suzuki-Miyaura coupling reactions of 4-iodo- and 4-bromo-benzoic acid with (3-propionamidophenyl)boronic acid.[3]
As the data illustrates, while both substrates can be driven to full conversion under elevated temperatures, the superior reactivity of the iodo-analogue is evident under milder, room temperature conditions. This ability to perform reactions under less stringent conditions is a significant advantage, particularly when dealing with sensitive functional groups or complex molecular architectures.
The Catalytic Cycle: A Mechanistic Look at the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is typically the rate-determining step and is faster for aryl iodides than for aryl bromides.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid. The specific conditions, particularly temperature and reaction time, may require optimization based on the reactivity of the aryl halide. For 4-iodo-2-methoxybenzaldehyde, the reaction is expected to proceed more rapidly and at a lower temperature than for 4-bromo-2-methoxybenzaldehyde.
Materials:
-
Aryl halide (4-iodo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzaldehyde) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. For 4-iodo-2-methoxybenzaldehyde, a lower temperature may be sufficient.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Conclusion: Making the Right Choice for Your Synthesis
The choice between 4-iodo-2-methoxybenzaldehyde and 4-bromo-2-methoxybenzaldehyde as a substrate in palladium-catalyzed cross-coupling reactions is a clear one from a reactivity standpoint. The weaker carbon-iodine bond in 4-iodo-2-methoxybenzaldehyde facilitates a more rapid oxidative addition to the palladium catalyst, resulting in faster reaction times and the potential for milder reaction conditions. This enhanced reactivity can be particularly advantageous in the synthesis of complex molecules with sensitive functional groups, where minimizing thermal degradation and side reactions is paramount.
While 4-bromo-2-methoxybenzaldehyde is a viable and often more cost-effective alternative, its use may necessitate higher catalyst loadings, more forcing reaction conditions, and longer reaction times to achieve comparable yields to its iodo-counterpart. For researchers and drug development professionals, the premium cost of the iodo-substituted starting material can often be justified by the increased efficiency and robustness of the subsequent synthetic transformations, ultimately leading to a more streamlined and successful synthetic campaign.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding 4-Methoxybenzaldehyde: Properties, Uses, and Sourcing. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
UCD. (2009). The UCD community has made this article openly available. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. ACS Publications. Retrieved from [Link]
-
Organometallics. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ACS Publications. Retrieved from [Link]
-
University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved from [Link]
-
Chemical Reviews. (n.d.). The Halogen Bond. ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ortho-anisaldehyde, 135-02-4. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from [Link]
-
PMC. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health. Retrieved from [Link]
-
UVic. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Retrieved from [Link]
-
NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Retrieved from [Link]
-
YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. Retrieved from [Link]
-
AdiChemistry. (n.d.). physical properties | organohalogen compounds | alkyl halides | haloalkanes. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Anisaldehyde. Retrieved from [Link]
-
Quora. (2018). Which carbon halogen bond has the lowest bond enthalpy?. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde, 18278-34-7. Retrieved from [Link]
Sources
Analytical methods for the characterization of 4-Iodo-2-methoxybenzaldehyde products
Executive Summary: The Analytical Control Strategy
4-Iodo-2-methoxybenzaldehyde (CAS: 139102-37-7) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for Suzuki-Miyaura cross-coupling reactions where the iodine atom serves as a reactive handle.[1] Its quality directly impacts the yield and purity of downstream APIs.
Characterizing this molecule requires a dual-strategy approach:
-
Structural Confirmation: Unequivocal identification of the 1,2,4-substitution pattern to distinguish it from regioisomers (e.g., 3-iodo-4-methoxybenzaldehyde).
-
Purity Profiling: Quantitative analysis of "silent" impurities—specifically the de-iodinated starting material (2-methoxybenzaldehyde) and the oxidation product (4-iodo-2-methoxybenzoic acid).[1]
This guide outlines a validated analytical workflow, comparing High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) and defining the "Gold Standard" protocols for industrial application.
Structural Identification: The "Fingerprint"
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for confirming the regiochemistry of the iodine substituent. The 1,2,4-substitution pattern on the benzene ring produces a distinct splitting pattern.
-
1H NMR (400 MHz, CDCl3):
-
Aldehyde (-CHO): A singlet at ~10.3 ppm .[1] This is the most deshielded proton and serves as the integration standard (1H).
-
Methoxy (-OCH3): A sharp singlet at ~3.92 ppm (3H).[2]
-
Aromatic Region (7.0 – 8.0 ppm):
-
H-6 (d, J ≈ 8.0 Hz): Located ortho to the aldehyde group, this proton is deshielded (shifted downfield) by the carbonyl anisotropy, appearing around 7.60 ppm .
-
H-3 (s or d, J ≈ 1.5 Hz): Located ortho to the methoxy and iodine groups. The iodine atom exerts a "heavy atom effect," but the methoxy group is shielding. This typically appears as a narrow doublet or singlet around 7.45 ppm .
-
H-5 (dd, J ≈ 8.0, 1.5 Hz): The proton meta to the aldehyde and ortho to the iodine. It appears as a doublet of doublets around 7.40 ppm .
-
-
-
13C NMR: Look for the characteristic Carbonyl carbon (~189 ppm) and the ipso-carbon attached to Iodine (C-I), which typically appears significantly upfield (~90-100 ppm) due to the heavy atom effect, distinguishing it from bromo- or chloro-analogs.[1]
Infrared Spectroscopy (FTIR)
FTIR provides a rapid "fingerprint" identity check, useful for incoming raw material testing.
-
C=O Stretch: Strong, sharp peak at 1675–1690 cm⁻¹ (conjugated aldehyde).
-
C-O Stretch (Ether): Strong bands at 1260 cm⁻¹ and 1020 cm⁻¹ .
-
C-H Stretch (Aldehyde): Fermi resonance doublet at 2850 cm⁻¹ and 2750 cm⁻¹ .
Purity Analysis: HPLC vs. GC
While Gas Chromatography (GC) is often used for simple aldehydes, HPLC-UV is the recommended method for 4-Iodo-2-methoxybenzaldehyde due to the thermal instability of the iodine-carbon bond and the potential for on-column oxidation.[1]
Comparative Analysis Table
| Feature | HPLC-UV (Recommended) | GC-MS / GC-FID |
| Primary Advantage | Stability; detects non-volatile acids (oxidation impurities).[1] | High resolution; direct MS identification. |
| Limit of Detection | High (ng levels with UV @ 254 nm). | High (pg levels), but iodine loss is possible. |
| Impurity Coverage | Excellent for benzoic acid derivatives. | Poor for acidic impurities (requires derivatization). |
| Throughput | Moderate (15-20 min run).[1] | Fast (10-12 min run).[1] |
| Risk Factor | Solvent waste generation. | Thermal degradation (de-iodination) in injector port. |
Visualizations
Analytical Workflow Decision Tree
This diagram illustrates the logical flow for characterizing a new batch of material, ensuring no critical quality attribute is overlooked.
Figure 1: Analytical workflow for the qualification of 4-Iodo-2-methoxybenzaldehyde batches.
Impurity Fate Mapping
Understanding where impurities originate allows for better process control. This map tracks the genesis of common contaminants.
Figure 2: Origin and fate of critical impurities during synthesis and storage.
Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantitative determination of purity and assay.
-
Instrument: Agilent 1200/1260 Infinity or equivalent (Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of acidic impurities).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0.0 min: 80% A / 20% B
-
10.0 min: 20% A / 80% B
-
12.0 min: 20% A / 80% B
-
12.1 min: 80% A / 20% B
-
15.0 min: Stop
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV @ 254 nm (Reference 360 nm).
-
Injection Volume: 5 µL.
-
Sample Diluent: 50:50 Water:Acetonitrile.
System Suitability Criteria:
-
Retention Time (RT): Target peak ~8.5 min.
-
Tailing Factor: ≤ 1.5.
-
Resolution: > 2.0 between Target and nearest impurity (usually the unreacted starting material, which elutes earlier).
Protocol B: Sample Preparation for NMR
Objective: To obtain a clean spectrum free from solvent artifacts.
-
Weigh 10-15 mg of the solid product into a clean vial.
-
Add 0.6 mL of CDCl3 (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane).
-
Note: If the sample contains residual inorganic salts from the synthesis, filter the solution through a cotton plug into the NMR tube.
-
-
Cap the tube immediately to prevent evaporation and moisture absorption.
-
Acquire 16 scans for 1H NMR and 256-512 scans for 13C NMR.[1]
References
-
Sigma-Aldrich. 4-Iodo-2-methoxybenzaldehyde Product Specification & SDS.[1]Link (Note: Link directs to similar iodinated anisaldehyde derivatives for property comparison).
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 4-methoxy- (Anisaldehyde) IR Spectrum.[1][3]Link
-
Royal Society of Chemistry. General experimental procedure for the Iodination of Arylaldehydes.Link
-
BenchChem. Comparative Guide to Validating Dihydroxybenzaldehyde Synthesis Yield: HPLC vs. Alternative Methods.Link
Sources
Comparative Guide: Strategic Alternatives to 4-Iodo-2-methoxybenzaldehyde in Suzuki-Miyaura Couplings
Topic: Alternative Reagents to 4-Iodo-2-methoxybenzaldehyde for Biaryl Synthesis Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In pharmaceutical scaffold construction, 4-Iodo-2-methoxybenzaldehyde has long been the "gold standard" electrophile. Its weak C–I bond allows for rapid oxidative addition under mild conditions, often preserving sensitive aldehyde functionalities. However, this convenience comes at a premium: high cost, lower atom economy, and potential instability.
For process chemists and drug developers, sticking to the iodide is often a failure of optimization. This guide analyzes three superior alternatives—Bromides, Chlorides, and Triflates —ranking them by reactivity, cost-efficiency, and scalability. We provide the specific catalytic adjustments required to replace the iodide without sacrificing yield.
The Benchmark: Why Replace the Iodide?
4-Iodo-2-methoxybenzaldehyde
-
Role: Highly reactive electrophile for biaryl synthesis.
-
The Problem:
-
Cost: Iodine is significantly more expensive than bromine or chlorine.
-
Atom Economy: The iodine atom (126.9 g/mol ) constitutes ~48% of the molecule's mass, generating massive waste streams.
-
Instability: Aryl iodides can suffer from light sensitivity and deiodination side reactions.
-
Comparative Analysis of Alternatives
The Workhorse: 4-Bromo-2-methoxybenzaldehyde
Verdict: The direct replacement for 90% of bench-to-pilot scale applications.
The bromide analog offers the best balance between reactivity and stability. While the C–Br bond (approx. 81 kcal/mol) is stronger than the C–I bond (65 kcal/mol), modern palladium catalysts bridge this gap effortlessly.
-
Reactivity: Moderate to High.[1][2] Requires slightly elevated temperatures (60–80°C) compared to iodides (RT–50°C).
-
Cost: ~20–30% of the price of the iodide.
-
Protocol Adjustment: Switch from simple Pd(PPh₃)₄ to slightly more active systems like Pd(dppf)Cl₂ or Pd(OAc)₂/PPh₃ to ensure complete oxidative addition.
The Scalable Challenger: 4-Chloro-2-methoxybenzaldehyde
Verdict: The mandatory choice for kilogram-scale manufacturing.
Aryl chlorides are chemically robust and dirt cheap. Historically, they were "inert" in cross-coupling. Today, using Buchwald-type ligands (dialkylbiarylphosphines), they couple with efficiencies rivaling iodides.
-
Reactivity: Low (requires specialized ligands).
-
Cost: <5% of the price of the iodide.
-
Protocol Adjustment: Requires electron-rich, bulky ligands (e.g., SPhos , XPhos ) to facilitate the difficult oxidative addition step.
The "Green" Bio-Source: 4-Formyl-3-methoxyphenyl Triflate
Verdict: High reactivity derived from renewable phenols.
If the specific isomer permits (or if synthesizing the 2-methoxy-4-triflyloxy isomer from the corresponding phenol), triflates are pseudohalides with reactivity comparable to bromides/iodides. They allow the use of phenol precursors, often sourced from lignin valorization or metabolic engineering.
-
Reactivity: High (similar to Bromide/Iodide).
-
Stability: Sensitive to hydrolysis; requires anhydrous base (e.g., K₃PO₄, Cs₂CO₃) rather than aqueous carbonate.
-
Protocol Adjustment: Use anhydrous conditions to prevent S-O bond cleavage before C-C bond formation.
Data Summary: Performance & Cost
| Reagent (Electrophile) | Leaving Group (X) | Relative Reactivity | Est. Cost (per mol) | Atom Economy (Waste Mass) | Recommended Catalyst System |
| 4-Iodo- | -I | Very High | Poor (High Mass Loss) | Pd(PPh₃)₄ / Na₂CO₃ | |
| 4-Bromo- | -Br | High | Moderate | Pd(dppf)Cl₂ / K₂CO₃ | |
| 4-Chloro- | -Cl | Low | $ | Excellent | Pd(OAc)₂ + SPhos / K₃PO₄ |
| Aryl Triflate | -OTf | High | Poor (Large Anion) | Pd(PPh₃)₄ / K₃PO₄ (Anhydrous) |
Experimental Protocols
Protocol A: The Standard "Bromide" Swap (High Yield)
Use this for general library synthesis where cost savings are desired without complex ligand screening.
-
Reagents:
-
4-Bromo-2-methoxybenzaldehyde (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — More robust than Tetrakis.
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1)
-
-
Procedure:
-
Charge a reaction vial with the bromide, boronic acid, base, and catalyst.
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed solvent mixture.
-
Heat to 80°C for 4–6 hours. (Note: Iodides typically react at 40–50°C; the heat bump is necessary for the C-Br bond).
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄.
-
-
Expected Yield: 85–95%.
Protocol B: The "Chloride" Activation (Buchwald Conditions)
Use this for scale-up or when the chloride starting material is readily available.
-
Reagents:
-
4-Chloro-2-methoxybenzaldehyde (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Pre-Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene (or n-Butanol for green chemistry)
-
-
Procedure:
-
Pre-complexation (Optional but recommended): Stir Pd(OAc)₂ and SPhos in the solvent for 10 mins under N₂ to form the active species.
-
Add the aryl chloride, boronic acid, and base.[2]
-
Heat to 100°C for 12–16 hours.
-
Mechanistic Note: The electron-rich SPhos ligand pushes electron density onto the Pd center, facilitating the oxidative addition of the strong C–Cl bond.
-
-
Expected Yield: 80–90%.
Visualizing the Chemistry
Mechanistic Impact of Reagent Choice
The following diagram illustrates the Suzuki Catalytic Cycle, highlighting the Oxidative Addition step—the specific bottleneck where the choice of I, Br, Cl, or OTf dictates the reaction rate and energy requirements.[3]
Caption: The Oxidative Addition step (Red Arrow) is the kinetic bottleneck. Iodides pass easily; Chlorides require specialized ligands (SPhos) to overcome the activation energy barrier.
Decision Matrix: Selecting the Right Reagent
Use this logic flow to determine the best reagent for your specific project constraints.
Caption: Selection logic based on scale, cost sensitivity, and thermal tolerance of the substrate.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 4-Iodo-2-methoxybenzaldehyde
Executive Summary & Chemical Profile[1][2]
4-Iodo-2-methoxybenzaldehyde (CAS: 139102-34-4) is a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] However, its disposal presents specific challenges due to the presence of the iodine atom (aryl halide) and the reactive aldehyde group.
The Core Directive: This compound must be treated as Halogenated Organic Waste .[3] Under no circumstances should it be combined with non-halogenated solvent streams (e.g., pure Acetone/Ethanol waste), as this significantly increases disposal costs and violates standard EPA/RCRA compliance protocols for incineration parameters.
Chemical Identity & Hazard Data[1][2][4][5][6][7][8][9]
| Parameter | Specification |
| CAS Number | 139102-34-4 |
| Molecular Formula | C₈H₇IO₂ |
| Molecular Weight | 262.04 g/mol |
| Physical State | Solid (Powder/Crystals), typically off-white to pale yellow.[1][2] |
| Primary Hazards | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2] Irritant). |
| Reactivity | Light-sensitive (Iodine liberation); Air-sensitive (Aldehyde oxidation).[1][2] |
Pre-Disposal Stabilization & Segregation[1][2]
Expert Insight: The "Self-Validating System" for this compound relies on preventing cross-contamination of waste streams. The iodine atom is the critical tracking marker.
A. Segregation Protocol
-
Stream Designation: [HALOGENATED] .
-
Rationale: Incineration of halogenated waste requires scrubbers to capture acid gases (HI, HCl). Mixing this compound with non-halogenated waste renders the entire container "Halogenated," often tripling disposal costs.
-
Compatibility Check:
-
DO NOT MIX with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] The aldehyde moiety is easily oxidized to the carboxylic acid, generating heat and potentially over-pressurizing waste containers.
-
DO NOT MIX with strong bases (e.g., NaOH). This can induce Cannizzaro reactions or polymerization, leading to exotherms in the waste drum.
-
B. Container Selection
-
Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.[1]
-
Liquid Waste: Glass (Amber) or HDPE carboys.
-
Labeling: Must explicitly state "CONTAINS IODINE/HALOGENS" to alert downstream disposal facilities of potential HI gas generation during thermal destruction.
Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired/Excess)[1]
-
Transfer: Move the solid material into a dedicated Solid Hazardous Waste container.
-
Labeling: Tag with the full chemical name. Do not use abbreviations like "IMBA."
-
Deactivation (Optional but Recommended for Large Quantities): If disposing of >50g, consult EHS about chemically reducing the aldehyde using aqueous Sodium Bisulfite (NaHSO₃) before disposal to lower reactivity, though direct incineration is standard for solids.
Scenario B: Disposal of Solutions (Reaction Mixtures)
-
Solvent Assessment: Determine the primary solvent.
-
Segregation: Pour into the Halogenated Organic Solvent carboy.
-
pH Check: Ensure the waste stream is neutral (pH 6-8). Acidic conditions can accelerate iodine liberation (turning waste purple/brown).
Scenario C: Spill Cleanup (Immediate Action)
-
PPE: Nitrile gloves, lab coat, safety glasses. Use a dust mask (N95) if powder is fine.
-
Containment: Do not dry-sweep, which generates dust.
-
Solubilization: Cover the spill with a solvent-dampened pad (Acetone or Ethyl Acetate are effective).
-
Collection: Wipe up the slurry and place all contaminated wipes into a Solid Hazardous Waste bag.
-
Surface Decontamination: Wash the surface with a mild detergent and water.
Decision Matrix (Visualization)
The following logic flow ensures the material ends up in the correct regulatory stream.
Caption: Logical workflow for the segregation and disposal of 4-Iodo-2-methoxybenzaldehyde. Note that even non-halogenated solutions must move to the halogenated stream once contaminated by the solute.
Regulatory & Compliance Context
RCRA Waste Codes (USA)
While 4-Iodo-2-methoxybenzaldehyde is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists [1], it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristic definitions:
-
D001 (Ignitability): Not applicable to the solid, but likely applicable if dissolved in flammable solvents (Acetone/THF).
-
Halogenated Organic Compounds (HOCs): Under 40 CFR 268.40, halogenated wastes often require specific treatment standards (Incineration) before land disposal is permitted.
Global Harmonized System (GHS)
Ensure all waste labels carry the signal word WARNING and the relevant pictograms (Exclamation Mark for Irritant) to comply with OSHA HCS 2012 [2].
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. OSHA Brief DSG BR-3636.[1] Available at: [Link][1]
-
PubChem. Compound Summary: 4-Iodo-2-methoxybenzaldehyde (CAS 139102-34-4).[1][2] National Library of Medicine. Available at: [Link](Note: Link directs to PubChem search for verification).
Sources
Comprehensive Safety Protocol: Handling and Disposal of 4-Iodo-2-methoxybenzaldehyde
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Iodo-2-methoxybenzaldehyde (CAS No. 139102-37-7)[1][2]. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. The following protocols are designed to be a self-validating system, explaining not just the "what" but the critical "why" behind each procedural step.
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Iodo-2-methoxybenzaldehyde was not available at the time of this writing. The following guidance is therefore synthesized from the known hazards of structurally similar iodinated and methoxylated benzaldehydes. It is imperative to treat this compound with, at minimum, the precautions outlined below.
Hazard Identification and Risk Assessment
4-Iodo-2-methoxybenzaldehyde is a solid, halogenated aromatic aldehyde. Based on data from analogous compounds, it should be regarded as a hazardous substance. The primary hazards are associated with its irritant properties and the potential for respiratory distress upon inhalation of its dust.
The core structural components each contribute to its hazard profile:
-
Aromatic Aldehyde: Aldehydes can be irritants and sensitizers.
-
Iodine Substitution: Halogenated organic compounds require specific disposal procedures and can have unique toxicological properties.
-
Solid Form: Powders and crystalline solids pose an inhalation risk.
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Rationale |
| Skin Corrosion/Irritation | Category 2 | Aromatic aldehydes are known to cause skin irritation[3][4][5]. |
| Serious Eye Damage/Eye Irritation | Category 2/2A | Direct contact of chemical dusts with eyes can cause serious irritation[3][4][5]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation of dust may lead to respiratory tract irritation[4][5][6]. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the final and most personal line of defense. Its use must be predicated on the understanding that it mitigates, but does not eliminate, risk.
Primary Engineering Controls
All handling of 4-Iodo-2-methoxybenzaldehyde solid must be conducted within a certified chemical fume hood to control airborne dust and vapors[7]. The fume hood provides the primary barrier between the researcher and the chemical.
Essential Personal Protective Equipment
The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles. A face shield should be worn over the goggles, especially when handling larger quantities, to provide a broader barrier of protection[3][5][8].
-
Hand Protection: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals. Always inspect gloves for any signs of degradation or puncture before use. For prolonged handling, consider double-gloving[6][8].
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure the sleeves are of an appropriate length to cover the wrists.
-
Footwear: Closed-toe shoes are a baseline requirement in any laboratory setting.
Operational Plan: From Receipt to Use
A systematic workflow is crucial to minimize exposure and prevent contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[8].
-
Ensure the container is tightly closed when not in use[3][6][8].
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE.
-
Weighing: To minimize the generation of airborne dust, do not pour the powder directly. Instead, use a spatula to carefully transfer the desired amount to a weigh boat or beaker.
-
Transfer: If transferring the solid to a reaction vessel, do so slowly and carefully within the fume hood.
-
Post-Handling: After use, securely close the primary container. Decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn[3][6][8].
Disposal Plan: Managing Halogenated Waste
As an iodinated compound, 4-Iodo-2-methoxybenzaldehyde is classified as a halogenated organic waste. Improper disposal can lead to environmental contamination.
Waste Segregation
-
All solid waste contaminated with 4-Iodo-2-methoxybenzaldehyde (e.g., weigh boats, contaminated paper towels) must be placed in a designated, sealed container for halogenated organic solid waste.
-
Contaminated sharps (e.g., needles, broken glass) should be placed in a puncture-resistant sharps container designated for chemically contaminated items.
-
Unused or excess 4-Iodo-2-methoxybenzaldehyde must be disposed of as hazardous chemical waste and not poured down the drain[3][8].
Disposal Procedure
-
Place all contaminated solid waste into a clearly labeled, sealable waste bag or container.
-
The label should include "Halogenated Organic Waste" and the full chemical name: "4-Iodo-2-methoxybenzaldehyde".
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by institutional environmental health and safety personnel.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][8][9].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention[4][7][8].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[4][8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7][8][9].
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as halogenated organic waste. For a large spill, evacuate the area and contact your institution's emergency response team.
Visual Workflow for Handling 4-Iodo-2-methoxybenzaldehyde
Caption: Workflow for the safe handling and disposal of 4-Iodo-2-methoxybenzaldehyde.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
The Perfumers Apprentice. (2015, May 23). SAFETY DATA SHEET. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Chemstock. (n.d.). BENZALDEHYDE. Retrieved from [Link]
-
ATSDR. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodo-2-methoxybenzaldehyde. Retrieved from [Link]
-
PerfumersWorld. (n.d.). Documents. Retrieved from [Link]
-
Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link]
-
Duke SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging | Request PDF. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde, 18278-34-7. Retrieved from [Link]
-
R&D Chemicals. (n.d.). 4-Hydroxy-2-iodo-5-methoxybenzaldehyde. Retrieved from [Link]
Sources
- 1. 4-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 15128239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. echemi.com [echemi.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
